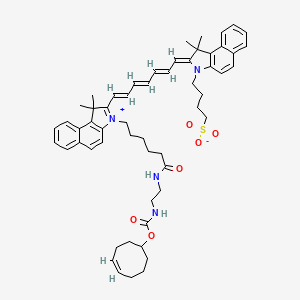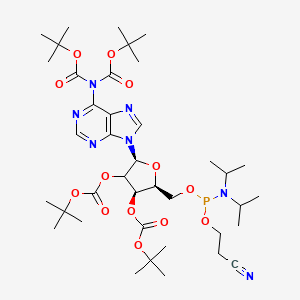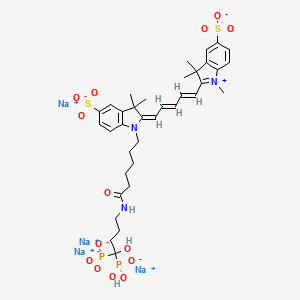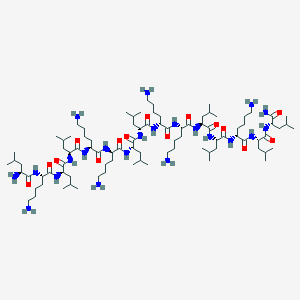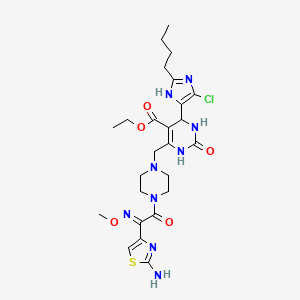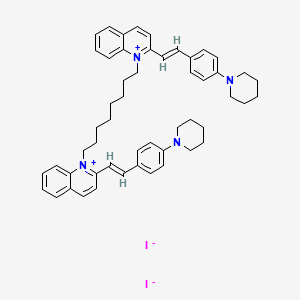
Anticancer agent 205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 205 is a potent compound known for its significant anticancer properties. It binds to G4-mtDNA targets and inhibits the replication, transcription, and translation of mitochondrial DNA (mtDNA). This compound causes mitochondrial dysfunction, increases reactive oxygen species (ROS) production, induces DNA damage, and cellular senescence. It has shown potential in the research of colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 205 involves the preparation of pyridine-thiazole hybrid molecules. These molecules are synthesized through a series of chemical reactions, including condensation and cyclization reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 205 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Anticancer agent 205 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of anticancer agents and their interactions with various biomolecules.
Biology: It is employed in biological studies to investigate its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: It is being explored for its potential therapeutic applications in treating various types of cancer, particularly colorectal cancer.
Industry: It is used in the development of new anticancer drugs and formulations
Mechanism of Action
Anticancer agent 205 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Anticancer agent 205 is unique compared to other similar compounds due to its specific binding to G4-mtDNA targets and its ability to induce mitochondrial dysfunction. Similar compounds include:
Pyridine-thiazole hybrids: These compounds also exhibit anticancer properties but may differ in their molecular targets and mechanisms of action.
Other mitochondrial-targeting agents: These compounds target mitochondrial functions but may have different chemical structures and biological effects
This compound stands out due to its potent anticancer activity and its potential for further research and development in the field of oncology.
Properties
Molecular Formula |
C52H60I2N4 |
|---|---|
Molecular Weight |
994.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]-1-[8-[2-[(E)-2-(4-piperidin-1-ylphenyl)ethenyl]quinolin-1-ium-1-yl]octyl]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C52H60N4.2HI/c1(3-15-41-55-49(35-27-45-17-7-9-19-51(45)55)33-25-43-21-29-47(30-22-43)53-37-11-5-12-38-53)2-4-16-42-56-50(36-28-46-18-8-10-20-52(46)56)34-26-44-23-31-48(32-24-44)54-39-13-6-14-40-54;;/h7-10,17-36H,1-6,11-16,37-42H2;2*1H/q+2;;/p-2 |
InChI Key |
PIDJCNVTCNXXBQ-UHFFFAOYSA-L |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C56)/C=C/C7=CC=C(C=C7)N8CCCCC8.[I-].[I-] |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C=C3)CCCCCCCC[N+]5=C(C=CC6=CC=CC=C65)C=CC7=CC=C(C=C7)N8CCCCC8.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)
![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)
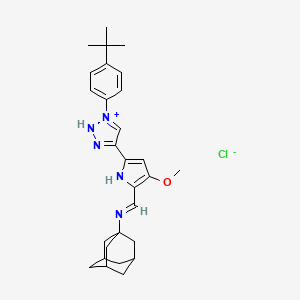

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
